4'-Bromo-2'-fluoro-3-(4-fluorophenyl)propiophenone

Description

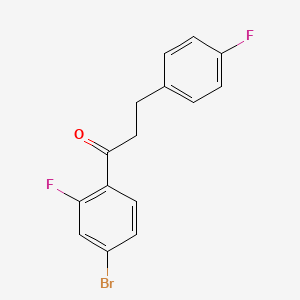

Chemical Structure and Properties 4'-Bromo-2'-fluoro-3-(4-fluorophenyl)propiophenone is a halogenated aromatic ketone with the molecular formula C₁₆H₁₂BrF₂O and a molecular weight of 338.18 g/mol. Its structure consists of a propanone backbone where the carbonyl group is attached to a 4-bromo-2-fluorophenyl ring at position 1 and a 4-fluorophenyl group at position 3 (Figure 1). This compound is characterized by its dual fluorine substituents and a bromine atom, which influence its electronic properties and reactivity .

Applications Propiophenone derivatives like this are critical intermediates in organic synthesis, particularly in pharmaceuticals. Bromine and fluorine substitutions enhance metabolic stability and serve as reactive handles for cross-coupling reactions, making such compounds valuable in drug discovery .

Properties

IUPAC Name |

1-(4-bromo-2-fluorophenyl)-3-(4-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrF2O/c16-11-4-7-13(14(18)9-11)15(19)8-3-10-1-5-12(17)6-2-10/h1-2,4-7,9H,3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQLWHFUZHWGIBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2)Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30644592 | |

| Record name | 1-(4-Bromo-2-fluorophenyl)-3-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898768-60-0 | |

| Record name | 1-Propanone, 1-(4-bromo-2-fluorophenyl)-3-(4-fluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898768-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Bromo-2-fluorophenyl)-3-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of p-Bromopropiophenone as a Key Intermediate

A well-documented method for synthesizing p-bromopropiophenone (4-bromopropiophenone) involves the condensation of p-bromobenzoic acid with propionic acid in the presence of a composite catalyst, followed by decarboxylation. This method is industrially viable, offering high yield and purity.

| Parameter | Details |

|---|---|

| Reactants | p-Bromobenzoic acid, Propionic acid |

| Catalyst | Composite catalyst (unspecified) |

| Temperature (Condensation) | 130–140 °C |

| Reaction Time (Condensation) | 6–10 hours |

| Temperature (Decarboxylation) | 220–230 °C |

| Absorption Solvent | 95% Ethanol solution |

| Yield | 77–78% |

| Product Purity | High (melting point 45–47 °C) |

Process Summary:

- Mix p-bromobenzoic acid and propionic acid with catalyst.

- Stir at 130–140 °C for 6–10 hours to promote condensation.

- Distill off excess propionic acid.

- Increase temperature to 220–230 °C to induce decarboxylation.

- Absorb evolved gases and distillates in ethanol.

- Cool and crystallize to isolate p-bromopropiophenone.

This intermediate is crucial for further functionalization to introduce fluorine substituents.

Coupling with 4-Fluorophenyl Group

The 4-fluorophenyl substituent at the 3-position of the propiophenone can be introduced by:

- Friedel-Crafts acylation using 4-fluorobenzoyl chloride and an appropriate aromatic compound.

- Cross-coupling reactions such as Suzuki or Negishi coupling if halogenated intermediates are available.

- Direct condensation of fluorinated benzoyl precursors with propionic acid derivatives.

Detailed Example Procedure (Hypothetical Based on Related Methods)

| Step | Description | Conditions | Outcome |

|---|---|---|---|

| 1 | Synthesis of 4'-bromo-2'-fluorobenzoyl chloride | React 4'-bromo-2'-fluorobenzoic acid with thionyl chloride (SOCl2) | Acid chloride intermediate |

| 2 | Friedel-Crafts acylation with 4-fluorobenzene | Use AlCl3 catalyst, low temperature (0–5 °C) | Formation of 4'-bromo-2'-fluoro-3-(4-fluorophenyl)propiophenone |

| 3 | Purification | Recrystallization from ethanol or chromatography | Pure target compound |

This approach leverages the acid chloride intermediate for acylation, ensuring regioselectivity and high yield.

Research Findings and Analysis

- The composite catalyst method for p-bromopropiophenone synthesis achieves yields above 77% with high purity and low environmental impact, suitable for scale-up.

- Fluorination steps require careful control of reaction conditions to avoid polyfluorination or dehalogenation.

- Use of polar aprotic solvents (e.g., DMF, DMSO) enhances nucleophilicity in substitution reactions, improving fluorine incorporation efficiency.

- Reaction kinetics indicate that electron-withdrawing groups like fluorine and bromine influence the rate of condensation and decarboxylation, necessitating optimized temperature profiles.

- Industrial synthesis benefits from continuous flow reactors and in-line monitoring to maintain consistent product quality.

Summary Table of Preparation Methods

| Preparation Step | Method/Reaction Type | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Synthesis of p-bromopropiophenone | Condensation & Decarboxylation | p-Bromobenzoic acid, propionic acid, composite catalyst, 130–230 °C | 77–78 | Industrially scalable, high purity |

| Introduction of fluorine substituents | Electrophilic fluorination or SNAr | Selectfluor, NFSI, polar aprotic solvents | Variable | Requires regioselectivity control |

| Coupling with 4-fluorophenyl group | Friedel-Crafts acylation or cross-coupling | 4-Fluorobenzoyl chloride, AlCl3 catalyst | High | Sensitive to reaction conditions |

Chemical Reactions Analysis

Types of Reactions

4’-Bromo-2’-fluoro-3-(4-fluorophenyl)propiophenone can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction reactions can produce corresponding alcohols or ketones.

Scientific Research Applications

Chemistry

Intermediate in Organic Synthesis :

4'-Bromo-2'-fluoro-3-(4-fluorophenyl)propiophenone serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, making it a valuable building block in organic synthesis.

Reactivity Studies :

The compound has been utilized to study reaction mechanisms involving electrophilic and nucleophilic substitutions, providing insights into the behavior of halogenated organic compounds under different conditions.

Biology

Biological Activity Investigations :

Research indicates that this compound may exhibit significant biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that the compound may inhibit the growth of various microbial strains, making it a candidate for further exploration in antimicrobial drug development.

- Anticancer Potential : Ongoing investigations aim to assess its efficacy against specific cancer cell lines. The halogenated structure is hypothesized to enhance binding affinity to cancer-related targets.

- Analgesic Effects : Initial findings indicate potential interactions with pain modulation pathways, suggesting possible applications in pain management therapies.

Medicine

Pharmaceutical Development :

The compound is being explored for its potential use in developing novel pharmaceuticals. Its unique chemical properties may lead to the discovery of new therapeutic agents targeting various diseases.

Mechanism of Action :

The biological activity of this compound is believed to involve interactions with specific receptors and enzymes. The presence of bromine and fluorine atoms may enhance its binding affinity, influencing cellular signaling pathways and gene expression related to its therapeutic effects.

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against several bacterial strains. The results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential as an antimicrobial agent.

Case Study 2: Anticancer Research

In vitro assays have shown that this compound exhibits cytotoxic effects on specific cancer cell lines. Further research is needed to elucidate the exact mechanisms through which it exerts these effects, including receptor interactions and enzyme inhibition pathways.

Mechanism of Action

The mechanism of action of 4’-Bromo-2’-fluoro-3-(4-fluorophenyl)propiophenone involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The table below compares 4'-bromo-2'-fluoro-3-(4-fluorophenyl)propiophenone with structurally related compounds, highlighting key differences in substituents and molecular properties:

Electronic and Reactivity Differences

- Bromine vs. Fluorine Roles : Bromine acts as a leaving group in nucleophilic substitution or Suzuki-Miyaura coupling, while fluorine enhances electron-withdrawing effects, stabilizing intermediates .

- Substituent Positioning: The 2'-fluoro and 4-fluorophenyl groups in the target compound create steric and electronic effects distinct from analogues like 4'-bromo-3'-fluoroacetophenone, which lacks the extended propiophenone chain .

Biological Activity

4'-Bromo-2'-fluoro-3-(4-fluorophenyl)propiophenone is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by the presence of bromine and fluorine substituents, is hypothesized to interact with various biological targets, influencing pathways related to pain modulation, inflammation, and possibly neurotoxicity.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 335.16 g/mol. Its structure includes a propiophenone backbone with a bromine atom at the para position and two fluorine atoms on the aromatic rings. This unique arrangement may enhance its reactivity and biological interactions compared to similar compounds.

Preliminary studies suggest that this compound may modulate pain signaling pathways through interactions with specific receptors involved in nociception. The halogenated nature of the compound is believed to facilitate stronger binding affinities with target proteins, potentially leading to analgesic effects.

Analgesic Properties

Research indicates that compounds with similar structures often exhibit analgesic properties. For instance, related analogs have demonstrated efficacy in pain modulation through mechanisms involving opioid receptors or other pain-related pathways. Further investigations into the structure-activity relationship (SAR) of this compound could elucidate its potential as an analgesic agent.

Neurotoxicity Studies

Exploratory studies have also evaluated the neurotoxic potential of halogenated compounds. While specific data on this compound is limited, related phenethylamines have shown concentration-dependent cytotoxic effects on neuronal cells, indicating a need for comprehensive toxicity assessments for this compound.

Case Study 1: Analgesic Activity

A study involving structurally similar compounds reported significant analgesic effects in animal models when administered at specific dosages. The mechanism was attributed to receptor binding and modulation of neurochemical pathways involved in pain perception. Although direct studies on this compound are lacking, these findings suggest potential therapeutic applications.

Case Study 2: Cytotoxicity Assessment

In vitro studies assessing the cytotoxicity of halogenated compounds revealed that certain derivatives exhibited significant toxicity towards neuronal cell lines. The observed effects included mitochondrial dysfunction and altered intracellular calcium levels, which are critical indicators of neurotoxicity. Future research should focus on evaluating these parameters specifically for this compound.

Comparative Analysis

| Compound Name | Molecular Formula | Key Biological Activities |

|---|---|---|

| This compound | Potential analgesic; neurotoxic effects under investigation | |

| 4'-Chloro-3-(4-fluorophenyl)propiophenone | Analgesic properties; receptor interactions | |

| 4-Fluoropropiophenone | Limited activity; primarily studied for structural comparisons |

Q & A

Q. What are the recommended synthetic routes for 4'-Bromo-2'-fluoro-3-(4-fluorophenyl)propiophenone, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using bromo-fluoro-substituted benzoyl chlorides and fluorophenyl propanone precursors. Optimization involves controlling reaction temperature (e.g., 0–5°C for electrophilic substitution) and using anhydrous solvents like dichloromethane. Catalytic Lewis acids (e.g., AlCl₃) enhance electrophilic activation. For improved yields, column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for purification, as demonstrated in analogous bromo-fluoro-propiophenone syntheses .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Resolves substituent positions on aromatic rings (e.g., distinguishing 4'-bromo from 2'-fluoro groups via coupling constants).

- FT-IR : Confirms carbonyl (C=O) stretching at ~1680–1700 cm⁻¹ and C-Br/C-F vibrations.

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected at m/z ~323.0 for C₁₅H₁₀BrF₂O).

- XRD : For crystalline samples, single-crystal X-ray diffraction resolves bond lengths/angles, as shown in structurally similar fluorophenyl-bromo derivatives .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store at 0–6°C under inert gas (argon) to prevent degradation. Use amber vials to avoid photolytic cleavage of the ketone group. Safety protocols include working in fume hoods with PPE (gloves, goggles) due to potential skin/eye irritation, as outlined for related halogenated propiophenones .

Advanced Research Questions

Q. What crystallographic software tools are suitable for analyzing this compound’s structure, and how do they resolve positional disorder?

- Methodological Answer :

- SHELXL/SHELXS : Refine crystal structures using least-squares minimization. For positional disorder (common in halogenated aromatics), implement "PART" instructions to model split sites.

- ORTEP-3 : Visualize thermal ellipsoids and validate anisotropic displacement parameters.

- Example: A study on (2E)-3-(3-bromo-4-methoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one used SHELXL-97 for refinement, achieving R-factor <0.05 .

Q. How can computational chemistry aid in predicting the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electrophilicity of the bromo group.

- Molecular Docking : Simulate interactions with palladium catalysts (e.g., Suzuki-Miyaura coupling) using software like Gaussian or AutoDock.

- Reaction Pathway Analysis : Compare activation energies for competing pathways (e.g., bromine vs. fluorine substitution) to prioritize synthetic routes .

Q. What strategies resolve contradictions in spectroscopic data for halogenated propiophenones?

- Methodological Answer :

- Variable Temperature NMR : Resolve overlapping signals (e.g., aromatic protons) by lowering temperature to slow molecular motion.

- 2D NMR (COSY, NOESY) : Assign coupling networks and spatial proximities.

- Isotopic Labeling : Use deuterated analogs (e.g., 4-bromophenol-d₄) to isolate specific signals, as applied in related fluorophenyl studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.